2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one
Description
Historical Context and Development of Benzo[c]chromenones
The exploration of benzo[c]chromenones traces back to the mid-20th century, driven by their structural resemblance to biologically active natural products. Early synthetic approaches relied on classical condensation reactions, such as the Pechmann condensation, which facilitated the formation of coumarin derivatives. However, advancements in catalytic systems and green chemistry principles have revolutionized their synthesis. For instance, ultrasonic irradiation has emerged as a pivotal technique for constructing 1H-benzo[f]chromene scaffolds, enabling rapid cyclization under ambient conditions with high yields.
A landmark development occurred with the integration of cross-coupling strategies, such as the domino Suzuki-Miyaura reaction, which allowed for the efficient assembly of benzo[c]chromen-6-ones through sequential carbon-carbon bond formation and oxidative lactonization. This method, catalyzed by palladium nanoparticles under aqueous aerobic conditions, underscored the shift toward sustainable synthetic protocols. Concurrently, ruthenium-catalyzed carbonylative C-H cyclization of 2-arylphenols provided an alternative route to these heterocycles, emphasizing the versatility of transition metal catalysis in accessing structurally diverse derivatives.
Significance of Chlorinated Heterocycles in Medicinal Chemistry
Chlorinated heterocycles occupy a privileged position in drug discovery due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of chlorine atoms enhances lipophilicity, thereby improving membrane permeability and target engagement. In the context of benzo[c]chromenones, chloro substituents have been shown to augment cytotoxic activity by influencing electronic distribution and steric interactions with biological targets. For example, derivatives bearing halogenated aryl groups at strategic positions exhibit pronounced anti-proliferative effects against resistant cancer cell lines, such as MCF-7/ADR, by dual inhibition of P-glycoprotein expression and efflux function.
The chloro group’s electron-withdrawing nature also stabilizes reactive intermediates during metabolic processes, reducing susceptibility to enzymatic degradation. This property is critical in maintaining therapeutic efficacy, particularly in compounds designed to counteract multidrug resistance mechanisms in oncology.
Structural Classification of 2-Chloro-3-Hydroxy-6H-Benzo[c]chromen-6-one
This compound belongs to the fused tricyclic chromenone family, characterized by a benzannulated chromenone core. The molecule features:
- A planar benzo[c]chromen-6-one skeleton : Comprising a naphthopyran framework with a ketone group at the 6-position, which is critical for π-π stacking interactions with biological macromolecules.
- Chloro substituent at the 2-position : This group induces electronic polarization, enhancing binding affinity to ATP-binding cassette transporters such as P-glycoprotein.
- Hydroxyl group at the 3-position : The hydroxy moiety facilitates hydrogen bonding with catalytic residues in enzymes like topoisomerases, contributing to DNA intercalation and apoptosis induction.
Structural analogs of this compound, such as 9-methoxy-1H-benzo[f]chromenes, have demonstrated that substituent positioning profoundly impacts biological activity. For instance, methoxy groups at the 9-position improve solubility and metabolic stability, while halogenation at the 2-position augments cytotoxic potency.
Relationship to Natural Products and Bioactive Compounds
Benzo[c]chromenones are integral to numerous natural products with notable bioactivities. Autumnariol and alternariol, isolated from Alternaria species, exhibit potent antitumor and antimicrobial properties, attributed to their ability to intercalate DNA and inhibit topoisomerase II. Similarly, graphislactones, derived from lichen-forming fungi, display antioxidant and anti-inflammatory activities mediated by their conjugated chromenone systems.
The synthetic derivative this compound mirrors these natural scaffolds while introducing strategic modifications to enhance pharmacological performance. For example, the chloro substituent mimics the electronegative functional groups found in galivocarcins, a class of antibiotics that disrupt bacterial cell wall synthesis. Additionally, the hydroxy group at the 3-position parallels the catechol moiety in urolithins, metabolites known for their anti-proliferative effects in colon cancer models.
Properties
IUPAC Name |
2-chloro-3-hydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBXXJNOAXYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3OC2=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706776-04-7 | |
| Record name | 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzoic acid with resorcinol in the presence of a catalyst such as copper sulfate (CuSO4) and a base like sodium hydroxide (NaOH). The reaction proceeds through a series of steps including cyclization and oxidation to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted benzo[c]chromen-6-ones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and antiviral properties.
Medicine: It has potential therapeutic applications due to its neuroleptic and tranquilizing activities.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It acts as a stimulant of the central and peripheral nervous systems, potentially through modulation of neurotransmitter receptors and ion channels. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzo[c]chromen-6-one scaffold is highly tunable, with substituent positions (e.g., 2-, 3-, 4-, 7-, 8-, 9-) dictating physicochemical and biological properties. Key analogs and their substituent-dependent effects are summarized in Table 1.
Table 1: Substituent Positions and Functional Impacts in Benzo[c]chromen-6-one Derivatives
Fluorescence and Metal-Binding Properties
The fluorescence behavior of benzo[c]chromen-6-one derivatives is highly substituent-dependent:
- This compound : The chloro group at position 2 likely quenches fluorescence due to its electron-withdrawing nature, contrasting with hydroxyl-only analogs like Urolithin B, which exhibit ON-OFF fluorescence upon Iron(III) binding .
- Urolithin B : Shows selective fluorescence quenching with Iron(III) (detection limit: 0.1 μM) in aqueous solutions, attributed to hydroxyl-mediated coordination .
- Tetrahydro Analog : Saturated rings reduce π-conjugation, leading to weaker fluorescence intensity but retained selectivity for Iron(III) .
Mechanistic Insight : Electron-donating groups (e.g., -OH) enhance fluorescence, while electron-withdrawing groups (e.g., -Cl) suppress it. For example, 2-hydroxy-6H-benzo[c]chromen-6-one (3a) fluoresces in DMSO but lacks metal-sensing functionality, highlighting the necessity of specific substituent combinations .
Enzyme Inhibition
- Cholinesterase Inhibition : 6H-Benzo[c]chromen-6-one derivatives with hydroxyl or methoxy groups (e.g., 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one) show moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 μM), comparable to rivastigmine . The chloro-hydroxy variant may exhibit altered binding due to steric and electronic effects.
- Phosphodiesterase 2 (PDE2) Inhibition : Lead compounds like 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one show weak PDE2 inhibition (IC₅₀ >93 μM), suggesting substituent optimization is required for activity .
Antimicrobial and Antioxidant Effects
- Antimicrobial Activity : Derivatives with multiple hydroxyl/methoxy groups (e.g., 4,7,9-trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one) inhibit Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 μg/mL) .
- ERβ Agonism : Bis-hydroxyl groups at positions 3 and 8 are critical for ERβ selectivity (>100-fold over ERα), a feature absent in the chloro-hydroxy variant .
Biological Activity
2-Chloro-3-hydroxy-6H-benzo[c]chromen-6-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including cyclization and halogenation. The compound can be synthesized from 2-naphthol and various chloro-substituted benzoic acids through a series of condensation reactions. The synthetic pathways often utilize catalysts to enhance yield and selectivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted that derivatives of benzo[c]chromenones demonstrated selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Induction of apoptosis |
| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Antifungal Activity
In addition to anticancer effects, this compound has shown antifungal properties against various fungal strains. A study reported that it inhibited the growth of Candida albicans with an IC50 value of approximately 20 µM. This suggests potential applications in treating fungal infections.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced viability.
- Receptor Modulation : It has been suggested that the compound may act on estrogen receptors, influencing pathways related to hormone-dependent cancers.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce stress responses in cancer cells, promoting apoptosis.
Case Studies
Several studies have explored the biological activities of related compounds within the benzo[c]chromene family:
- Study on Derivatives : A study by Fan et al. synthesized novel derivatives and evaluated their antifungal activities, indicating that structural modifications can enhance biological efficacy .
- Mechanistic Insights : Research has shown that compounds with hydroxyl substitutions at specific positions exhibit improved binding affinity to estrogen receptors, suggesting a structure-activity relationship critical for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one?
The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions (Scheme 9 in ). This method leverages silyloxy intermediates to stabilize reactive dienes, enabling efficient ring closure. Purity (>95%) is typically confirmed using HPLC or NMR, as noted in synthetic protocols for structurally related benzo[c]chromen-6-ones .
Q. How is the purity and molecular identity of this compound validated?
Analytical characterization involves:
- Mass spectrometry : Monoisotopic mass verification (e.g., 210.008372 for a structurally similar chromenone in ).
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to confirm >95% purity, as standard for benzo[c]chromen-6-one derivatives ( ).
- Spectroscopy : FT-IR for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups, and ¹H/¹³C NMR for substituent assignment .
Q. What safety precautions are required during handling?
While specific toxicity data are limited, general protocols for benzo[c]chromen-6-one derivatives include:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use of fume hoods to avoid inhalation of fine particles.
- First aid : Immediate rinsing with water for skin/eye contact ().
Advanced Research Questions
Q. How do chloro and hydroxy substituents influence the fluorescence properties of benzo[c]chromen-6-one derivatives?
Substituents at positions 2 (Cl) and 3 (OH) alter electron density and conjugation pathways. For example:
- Fluorescence enhancement : The 3-hydroxy group in 2-chloro-3-hydroxy derivatives can act as a chelation site for metals (e.g., Fe³⁺), inducing a bathochromic shift ( ).
- Quenching effects : Electron-withdrawing groups like Cl reduce π→π* transitions, as observed in structurally analogous urolithins ( ).
| Substituent Position | Effect on Fluorescence | Metal Interaction | Reference |
|---|---|---|---|
| 3-OH | Enhancement (λ = 450 nm) | Chelation with Fe³⁺ | |
| 2-Cl | Quenching (λ = 380 nm) | Reduced electron density |
Q. What methodological challenges arise in studying metal interactions with this compound?
Key issues include:
Q. How can structural modifications improve biological activity (e.g., cholinesterase inhibition)?
Structure-activity relationship (SAR) studies on benzo[c]chromen-6-ones suggest:
- Hydrophobic substituents : tert-butyl groups enhance membrane permeability ( ).
- Electron-withdrawing groups : Chloro substituents improve binding to enzyme active sites (e.g., acetylcholinesterase IC₅₀ reduction by 40% in substituted derivatives) .
Data Contradiction and Resolution
Q. Why do some studies report fluorescence enhancement while others observe quenching in similar compounds?
Discrepancies arise from:
- Substituent position : Meta-substituted OH groups (e.g., 3-OH) enhance fluorescence, whereas para-substitution (e.g., 4-OH) promotes non-radiative decay ( vs. 15).
- Experimental conditions : Solvent polarity (e.g., DMSO vs. aqueous buffer) and metal ion concentration significantly modulate emission profiles .
Q. How reliable are computational models for predicting the photophysical properties of this compound?
Density functional theory (DFT) calculations align with experimental data for excitation energies (ΔE < 0.2 eV) but may underestimate solvent effects. Validation requires:
- Solvation models : COSMO-RS for implicit solvent interactions.
- Benchmarking : Against experimental UV-Vis spectra (e.g., TD-DFT vs. observed λ_max) .
Methodological Recommendations
Q. What techniques optimize the detection of metal interactions in fluorescence assays?
Q. How can researchers address the lack of ecotoxicological data for this compound?
Preliminary assessments should include:
- Microtox assays : Acute toxicity using Vibrio fischeri.
- Daphnia magna testing : 48-hour EC₅₀ determination.
- QSAR modeling : Predict bioaccumulation potential using logP and molecular weight ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
